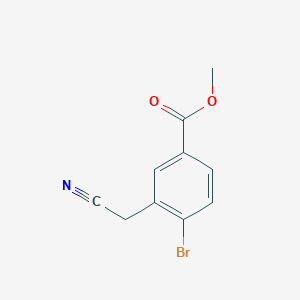![molecular formula C20H24S2Sn2 B8250640 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene](/img/structure/B8250640.png)
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene
Übersicht
Beschreibung
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene is a useful research compound. Its molecular formula is C20H24S2Sn2 and its molecular weight is 566.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Semiconductor Applications
A study by Nakano et al. (2015) explored the use of 2,7-bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene in the synthesis of naphthodithiophene diimide (NDTI)-based semiconducting polymers. These polymers demonstrated air-stable electron transport in field-effect transistors (FETs), making them suitable for applications as ambipolar or unipolar n-channel materials (Nakano, Osaka, & Takimiya, 2015).
Photovoltaic Characteristics
Bathula et al. (2013) synthesized naphtho[1,2-b:5,6-b']dithiophene-based copolymers for use in polymer solar cells (PSCs). These copolymers, particularly P2, showed promising photovoltaic performance with a power conversion efficiency of 4.88% under specific conditions (Bathula et al., 2013).
Organic Light-Emitting Diodes and Perovskite Solar Cells
Pham et al. (2018) studied acene-based organic semiconductors, including 2,7-bis(trimethylstannyl)naphtho[2,1-b:6,5-b']dithiophene, for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The research showed that these materials could achieve high brightness and efficiency in OLEDs and a notable overall efficiency in inverted PSCs (Pham et al., 2018).
N-Channel Organic Semiconductor
Mori et al. (2014) synthesized a series of quinoidal naphthodithiophenes using 2,7-bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene. These compounds exhibited high n-channel transistor characteristics, making them suitable for use in organic semiconductor applications (Mori, Yanai, Osaka, & Takimiya, 2014).
Charge Transfer Complexes
Takimiya et al. (1993) investigated the charge-transfer complexes of Naphtho[1,8-bc:4,5-b′c′]dithiophene derivatives, highlighting the potential of these materials in conductive applications (Takimiya, Yashiki, Aso, Otsubo, & Ogura, 1993).
Eigenschaften
IUPAC Name |
trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6S2.6CH3.2Sn/c1-3-11-12(13-9(1)5-7-15-13)4-2-10-6-8-16-14(10)11;;;;;;;;/h1-6H;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKBDGJRKILTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C3=C(C=C2)C4=C(C=C3)C=C(S4)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



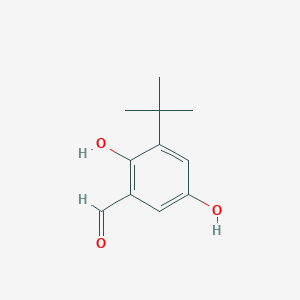


![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B8250578.png)
![trans-2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b][1,4]oxazine;hydrochloride](/img/structure/B8250586.png)
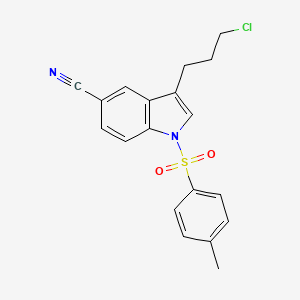
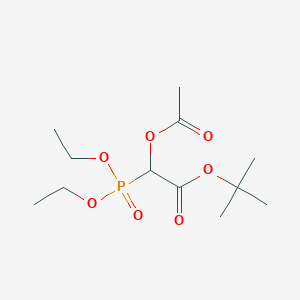
![[(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride](/img/structure/B8250604.png)
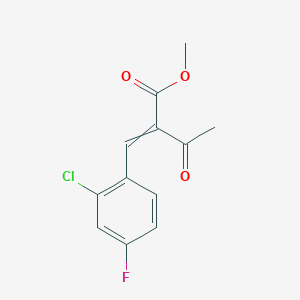
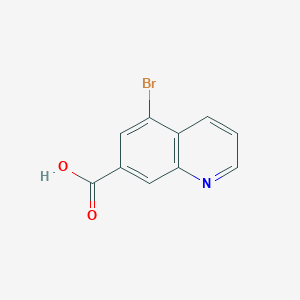
![2-[3,5-Dimethoxy-4-(propan-2-YL)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8250635.png)
